molecular formula C9H9Cl2NO B13496231 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- CAS No. 124623-18-3

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)-

Cat. No.: B13496231
CAS No.: 124623-18-3
M. Wt: 218.08 g/mol
InChI Key: QPHHNSGFNNXOEM-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- is an organic compound with the molecular formula C9H9Cl2NO. This compound is characterized by the presence of a propanone group attached to a dichlorophenyl ring with an amino substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- typically involves the reaction of 2-amino-4,5-dichlorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

CAS No.

124623-18-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(2-amino-4,5-dichlorophenyl)propan-1-one

InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

QPHHNSGFNNXOEM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

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